molecular formula C47H68O16 B13397744 Pectin(fromapple)

Pectin(fromapple)

Cat. No.: B13397744
M. Wt: 889.0 g/mol
InChI Key: IJSPTHZVVHPQQN-UHFFFAOYSA-N
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Description

The compound (2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive ring system, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the formation of the core octacyclic structure, followed by the introduction of various functional groups through a series of oxidation, reduction, and substitution reactions. Common reagents used in these steps include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where each step of the synthesis is carefully monitored. The use of automated systems to control temperature, pressure, and reagent addition would be essential to maintain the high purity and yield required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ketone groups can produce secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its complex structure and multiple functional groups.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is highly dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid
  • (2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid

Uniqueness

This compound is unique due to its highly complex structure, which includes multiple chiral centers and an extensive ring system. This complexity makes it a valuable model for studying stereochemistry and complex organic reactions. Additionally, its potential biological activity and applications in drug development further distinguish it from other similar compounds.

Properties

Molecular Formula

C47H68O16

Molecular Weight

889.0 g/mol

IUPAC Name

14-(2,3-dihydroxy-4-methyloxan-2-yl)-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid

InChI

InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)

InChI Key

IJSPTHZVVHPQQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O

Origin of Product

United States

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